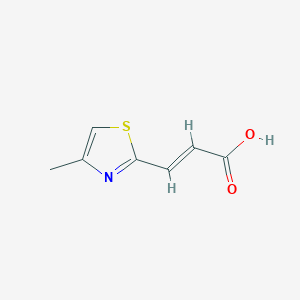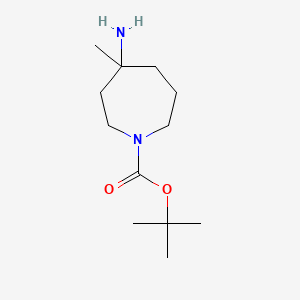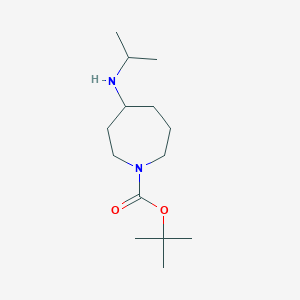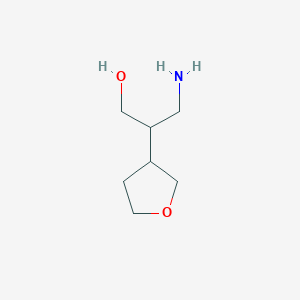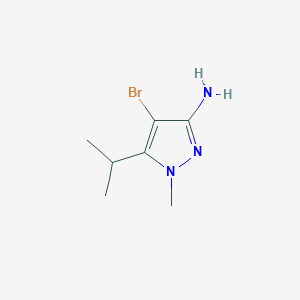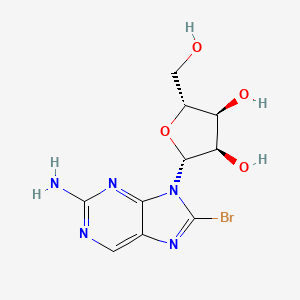
2-Amino-8-bromopurineriboside
Descripción general
Descripción
“2-Amino-8-bromopurineriboside” is a nucleotide analog. It has a molecular formula of C10H12BrN5O4 and a molecular weight of 346.14 g/mol .
Molecular Structure Analysis
The molecular structure of “2-Amino-8-bromopurineriboside” consists of a purine ring substituted with an amino group at the 2nd position and a bromine atom at the 8th position .
Physical And Chemical Properties Analysis
“2-Amino-8-bromopurineriboside” has a molecular weight of 346.14 g/mol . More specific physical and chemical properties are not provided in the search results.
Aplicaciones Científicas De Investigación
DNA Mutation Studies
2-Amino-8-bromopurineriboside has been utilized in studies related to DNA mutation. For instance, 5-Bromodeoxyuridine and 2-aminopurine have been used to induce in vivo mutations in phage S13. This has provided insights into specific naturally occurring deoxynucleosides that repress mutation induction in some cases. This type of research has implications for understanding DNA replication and mutation processes (Howard & Tessman, 1964).
Inhibition of Nucleic Acid Synthesis
The compound has been prepared and studied for its effects on nucleic acid synthesis. In Ehrlich ascites tumor cells, 2-Aminopurine 2′-deoxyriboside showed an inhibitory effect on the incorporation of certain nucleic acid elements into DNA. This type of study helps in understanding the mechanisms of nucleic acid synthesis and potential therapeutic targets (Frederiksen, 1965).
Fluorescence Probing in DNA
2-Aminopurine has been widely used as a fluorescence probe in studying DNA's local conformational changes. Its fluorescence properties are sensitive to the local environment in DNA strands, providing valuable insights into the structure and dynamics of DNA. Such research has broad implications for understanding DNA's biological roles and interaction with proteins (Rachofsky, Osman, & Ross, 2001).
DNA Polymerase Studies
The fluorescence properties of 2-Aminopurine have been used to probe the action of DNA polymerase beta. By using different DNA substrates, the study identified factors that affect the observed signal in experiments, helping to understand the mechanism of DNA replication and repair (Dunlap & Tsai, 2002).
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-2-(2-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O4/c11-9-14-3-1-13-10(12)15-7(3)16(9)8-6(19)5(18)4(2-17)20-8/h1,4-6,8,17-19H,2H2,(H2,12,13,15)/t4-,5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJSHZKOKYQDHE-UAKXSSHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C(=N2)Br)C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC(=N1)N)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-8-bromopurineriboside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





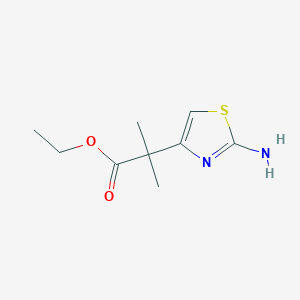
![7-Bromothieno[3,2-c]pyridine](/img/structure/B1381997.png)

